![molecular formula C18H22Cl2NO3P B284822 2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidate](/img/structure/B284822.png)
2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidate, also known as DCP-LA, is a phospholipase A2 (PLA2) inhibitor that has been extensively studied for its potential therapeutic applications.
Applications De Recherche Scientifique
2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidate has been studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. In neurodegenerative disorders, this compound has been shown to protect against neuronal cell death and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, this compound has been found to have anti-inflammatory and anti-oxidative properties that can protect against atherosclerosis and myocardial infarction. In cancer, this compound has been shown to inhibit tumor growth and metastasis in animal models of breast cancer, lung cancer, and melanoma.
Mécanisme D'action
2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidate exerts its pharmacological effects by inhibiting the activity of PLA2, an enzyme that plays a key role in the production of inflammatory mediators and oxidative stress. By blocking PLA2 activity, this compound can reduce inflammation, oxidative stress, and neuronal cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. These effects include reducing oxidative stress, inhibiting inflammation, protecting against neuronal cell death, improving cognitive function, and inhibiting tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidate has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, this compound has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for research on 2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidate. One direction is to investigate its potential therapeutic applications in other diseases, such as diabetes, autoimmune diseases, and infectious diseases. Another direction is to develop more potent and selective PLA2 inhibitors based on the structure of this compound. Finally, more studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound and its potential side effects.
Méthodes De Synthèse
2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidate can be synthesized through a multi-step process starting from 2,4-dichlorophenol and pentyloxybenzene. The intermediate product is then reacted with phosphorus oxychloride and methylamine to yield the final product. The purity of this compound can be improved through recrystallization and column chromatography.
Propriétés
Formule moléculaire |
C18H22Cl2NO3P |
|---|---|
Poids moléculaire |
402.2 g/mol |
Nom IUPAC |
N-[(2,4-dichlorophenoxy)-methylphosphoryl]-4-pentoxyaniline |
InChI |
InChI=1S/C18H22Cl2NO3P/c1-3-4-5-12-23-16-9-7-15(8-10-16)21-25(2,22)24-18-11-6-14(19)13-17(18)20/h6-11,13H,3-5,12H2,1-2H3,(H,21,22) |
Clé InChI |
PAVRKJHRZQUJPA-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)NP(=O)(C)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)NP(=O)(C)OC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B284739.png)
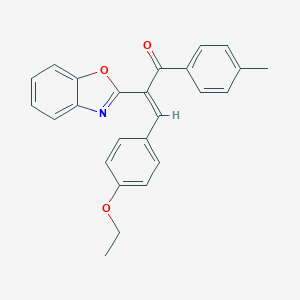
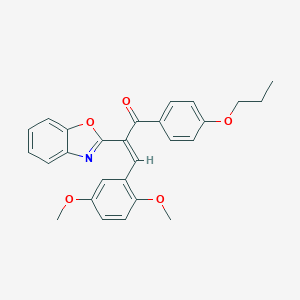
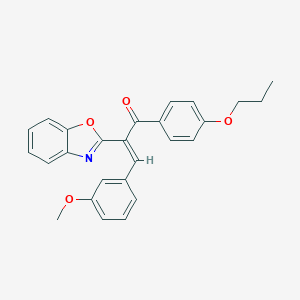
![2-(1,3-Benzoxazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]-1-(4-butoxyphenyl)-2-propen-1-one](/img/structure/B284759.png)
![(E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one](/img/structure/B284760.png)
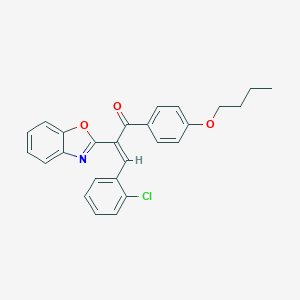
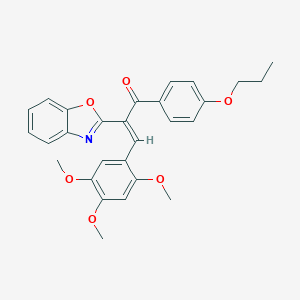
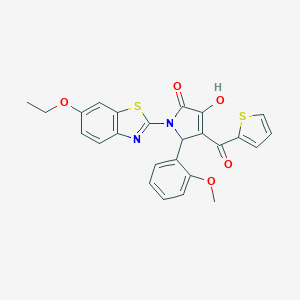
![10-bromo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one](/img/structure/B284773.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B284777.png)
![N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284778.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B284779.png)
![1-benzyl-5-[4-(benzyloxy)-3-methoxyphenyl]-2-hydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B284781.png)
